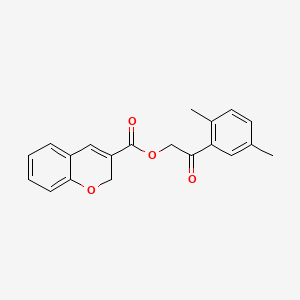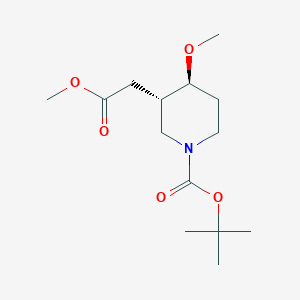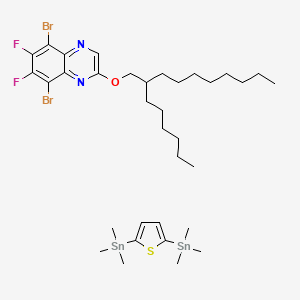
5,8-Dibromo-6,7-difluoro-2-(2-hexyldecoxy)quinoxaline;trimethyl-(5-trimethylstannylthiophen-2-yl)stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,8-Dibromo-6,7-difluoro-2-(2-hexyldecoxy)quinoxaline;trimethyl-(5-trimethylstannylthiophen-2-yl)stannane is a complex organic compound used primarily in the field of organic electronics. This compound is known for its unique structural properties, which make it suitable for applications in organic photovoltaic devices and other semiconductor technologies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dibromo-6,7-difluoro-2-(2-hexyldecoxy)quinoxaline involves multiple steps, starting with the preparation of the quinoxaline coreThe final product is obtained through a series of purification steps to ensure high purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the consistency of the final product .
化学反应分析
Types of Reactions
5,8-Dibromo-6,7-difluoro-2-(2-hexyldecoxy)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: The presence of bromine atoms makes it suitable for coupling reactions, such as Suzuki or Stille coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitution, and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted quinoxaline derivatives, while oxidation or reduction can lead to changes in the electronic properties of the compound .
科学研究应用
5,8-Dibromo-6,7-difluoro-2-(2-hexyldecoxy)quinoxaline is widely used in scientific research, particularly in the development of organic photovoltaic devices. Its unique electronic properties make it an excellent candidate for use in low bandgap semiconducting polymers, which are essential for efficient solar energy conversion. Additionally, this compound is used in the synthesis of other advanced materials for organic field-effect transistors (OFETs) and light-emitting diodes (LEDs) .
作用机制
The mechanism by which 5,8-Dibromo-6,7-difluoro-2-(2-hexyldecoxy)quinoxaline exerts its effects is primarily related to its ability to modulate electronic propertiesThis enhances charge mobility and facilitates fast charge separation, which is crucial for the efficiency of organic photovoltaic devices .
相似化合物的比较
Similar Compounds
5,8-Dibromo-6,7-difluoroquinoxaline: Lacks the hexyldecoxy group, resulting in different solubility and electronic properties.
6,7-Difluoro-2-(2-hexyldecoxy)quinoxaline: Does not contain bromine atoms, affecting its reactivity in coupling reactions.
5,8-Dibromoquinoxaline: Lacks both fluorine and hexyldecoxy groups, leading to significantly different electronic properties.
Uniqueness
The uniqueness of 5,8-Dibromo-6,7-difluoro-2-(2-hexyldecoxy)quinoxaline lies in its combination of bromine, fluorine, and hexyldecoxy groups. This combination results in a compound with enhanced solubility, improved electronic properties, and suitability for various advanced applications in organic electronics .
属性
分子式 |
C34H54Br2F2N2OSSn2 |
|---|---|
分子量 |
974.1 g/mol |
IUPAC 名称 |
5,8-dibromo-6,7-difluoro-2-(2-hexyldecoxy)quinoxaline;trimethyl-(5-trimethylstannylthiophen-2-yl)stannane |
InChI |
InChI=1S/C24H34Br2F2N2O.C4H2S.6CH3.2Sn/c1-3-5-7-9-10-12-14-17(13-11-8-6-4-2)16-31-18-15-29-23-19(25)21(27)22(28)20(26)24(23)30-18;1-2-4-5-3-1;;;;;;;;/h15,17H,3-14,16H2,1-2H3;1-2H;6*1H3;; |
InChI 键 |
JEDSDDOPOCJDEU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(CCCCCC)COC1=CN=C2C(=C(C(=C(C2=N1)Br)F)F)Br.C[Sn](C)(C)C1=CC=C(S1)[Sn](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


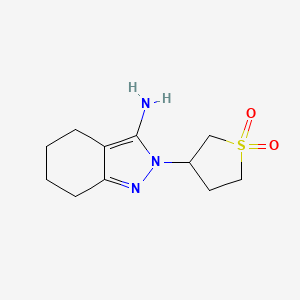
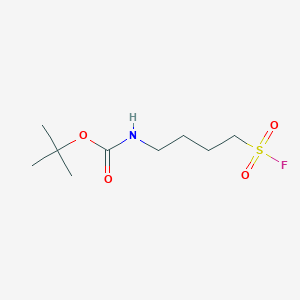
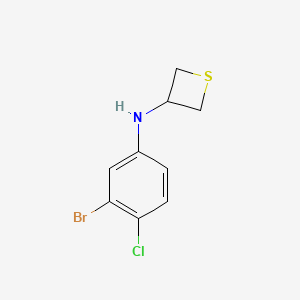
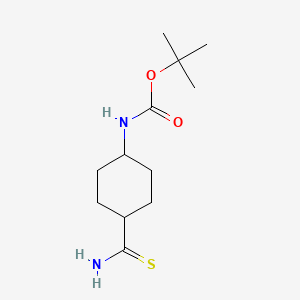
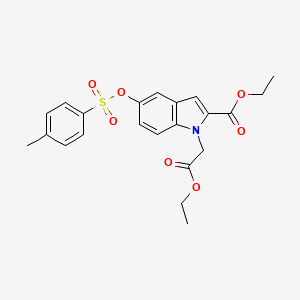
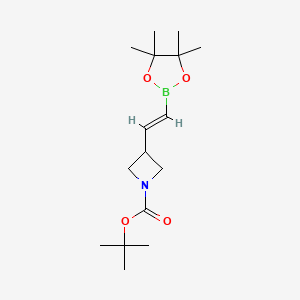
![(R)-1,1'-(5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diyl)bis(3-(3,5-bis(trifluoromethyl)phenyl)thiourea)](/img/structure/B12945826.png)
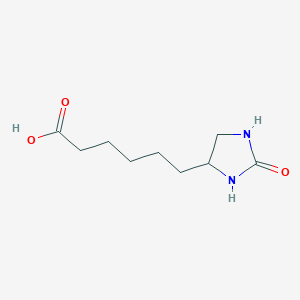
![2-((5-Amino-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate](/img/structure/B12945843.png)

